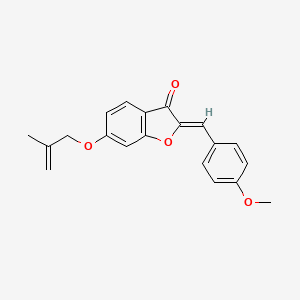

(Z)-2-(4-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(4-methoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-13(2)12-23-16-8-9-17-18(11-16)24-19(20(17)21)10-14-4-6-15(22-3)7-5-14/h4-11H,1,12H2,2-3H3/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUVPEPUWIPURF-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one typically involves several key steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.

Introduction of the Methoxybenzylidene Group: This step involves the condensation of 4-methoxybenzaldehyde with the benzofuran core under basic or acidic conditions to form the methoxybenzylidene moiety.

Attachment of the Methylallyloxy Group: The final step involves the etherification of the benzofuran core with 2-methylallyl alcohol under suitable conditions, such as the presence of a base or an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene and methylallyloxy groups, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, potentially yielding alcohol derivatives.

Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids, aldehydes, or ketones.

Reduction: Alcohol derivatives of the benzofuran core.

Substitution: Various substituted benzofuran derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound has shown potential biological activity, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and its potential as a lead compound for drug development.

Medicine

In medicine, the compound’s biological activities are being explored for therapeutic applications. Its potential as an anticancer agent is of particular interest, with studies focusing on its ability to inhibit cancer cell growth and induce apoptosis.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-(4-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. The compound may also interact with enzymes and receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with key aurone derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.

Key Observations

Substituent Effects on Bioactivity :

- Position 2 (Benzylidene group) :

- Methoxy groups (e.g., 4-methoxy in the target compound) enhance solubility and influence binding to targets like topoisomerases .

- Bulky substituents (e.g., indole in 5a) improve tubulin-binding affinity and selectivity .

- Position 6 (Oxygen-containing groups) :

- Cyanomethoxy (5a) and dichlorobenzyloxy (5b) groups contribute to nanomolar potency in cancer models .

Mechanistic Insights: Aurones with electron-withdrawing groups (e.g., cyano in 5a) exhibit stronger tubulin depolymerization activity, while methoxy groups (e.g., target compound) may favor DNA-targeted mechanisms like topoisomerase inhibition .

Physicochemical Properties :

- Hydroxy substituents (e.g., 6v, 6y) correlate with higher melting points (>250°C) due to hydrogen bonding, whereas alkoxy groups (e.g., target compound) likely lower melting points, improving synthetic handling .

- Yields for aurones vary widely (25.7–93.5%), influenced by substituent complexity and reaction conditions .

Biological Activity

(Z)-2-(4-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, a compound belonging to the class of aurones, exhibits a variety of biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a benzofuranone core with methoxy and allyloxy substituents, which are critical for its biological activity.

Antioxidant Activity

Research has indicated that similar compounds within the aurone family exhibit significant antioxidant properties. For example, studies have shown that aurones can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant effectiveness is often evaluated using assays such as DPPH and ABTS, where compounds demonstrate varying degrees of radical scavenging ability .

Anticancer Potential

The compound has shown promise in preliminary studies as an anticancer agent. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways. For instance, related compounds have been reported to inhibit tumor growth in human pancreatic and gastric cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, allowing the molecule to neutralize free radicals effectively.

- Enzyme Inhibition : Similar aurones have been identified as inhibitors of key enzymes such as tyrosinase, which is involved in melanin production. This property suggests potential applications in treating hyperpigmentation disorders .

- Cell Cycle Arrest : Studies indicate that aurones can induce cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Souard et al., 2010 | Identified antimalarial properties in structurally similar aurones | In vitro assays against Plasmodium falciparum |

| Okombi et al., 2006 | Demonstrated inhibition of tyrosinase activity | Enzyme assays with human melanocytes |

| Villemin et al., 1998 | Explored structural modifications leading to enhanced biological activity | Synthesis and characterization of various aurones |

Q & A

Basic: What are the typical synthetic routes for preparing (Z)-2-(4-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one?

Answer:

The synthesis typically involves a two-step process:

Core Benzofuran Formation : Condensation of 6-hydroxybenzofuran-3(2H)-one with 4-methoxybenzaldehyde under basic conditions (e.g., K₂CO₃ or NaOH in ethanol/methanol) to form the benzylidene intermediate .

Etherification : Reaction of the intermediate with 2-methylallyl bromide or chloride in the presence of a base (e.g., NaH) to introduce the 2-methylallyloxy group at the 6-position .

Key Considerations :

- Stereochemical control (Z-configuration) is achieved by optimizing reaction time and temperature during condensation.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product homogeneity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the benzylidene (δ 7.2–7.8 ppm), methoxy (δ ~3.8 ppm), and 2-methylallyloxy groups (δ 5.0–5.4 ppm for allylic protons) .

- ¹³C NMR : Confirms carbonyl (δ ~180 ppm) and aromatic carbons.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 352.1312 for C₂₁H₁₈O₅) .

- HPLC : Assesses purity (>95% recommended for biological assays) .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar benzofuran derivatives?

Answer:

Contradictions often arise from:

- Substituent Effects : Minor structural differences (e.g., 4-methoxy vs. 4-methylbenzylidene) alter bioactivity. For example, 4-methoxy groups enhance antioxidant activity compared to 4-methyl analogs .

- Assay Variability : Standardize assays (e.g., MIC for antimicrobial studies) and use positive controls (e.g., ascorbic acid for antioxidant tests) .

- Data Normalization : Express activity as IC₅₀ ± SEM (n ≥ 3 replicates) and validate via dose-response curves .

Advanced: What strategies optimize regioselectivity during functionalization of the benzofuran core?

Answer:

- Directing Groups : The 6-hydroxy group in the precursor acts as a directing group for allyl ether formation, minimizing side reactions at other positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the 6-oxygen, improving allylation efficiency .

- Temperature Control : Low temperatures (0–5°C) reduce unwanted oxidation of the allyl group during etherification .

Basic: What are common chemical transformations feasible for this compound?

Answer:

- Oxidation : The benzylidene double bond can be oxidized to a diketone using KMnO₄/H₂SO₄, altering electronic properties .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzylidene to a benzyl group, modifying steric bulk .

- Substitution : The 2-methylallyloxy group undergoes nucleophilic displacement with amines or thiols under basic conditions .

Advanced: How can computational methods aid in predicting the biological targets of this compound?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., acetylcholinesterase or COX-2) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity to prioritize synthetic targets .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~3.2), guiding in vivo study design .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the benzylidene moiety .

- Temperature : –20°C under inert gas (N₂/Ar) minimizes oxidation of the allyl group .

- Hygroscopicity : Use desiccants (silica gel) to avoid hydrolysis of the methoxy group .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

- Variation of Substituents :

- Replace 4-methoxy with halogen (e.g., 4-F) to study electronic effects on bioactivity .

- Modify the allyloxy chain (e.g., propargyl vs. allyl) to assess steric impact .

- Biological Assays : Test derivatives against a panel of targets (e.g., cancer cell lines, microbial strains) to identify selectivity trends .

- Data Analysis : Use PCA (Principal Component Analysis) to cluster compounds based on activity profiles .

Advanced: What experimental approaches validate the (Z)-configuration of the benzylidene group?

Answer:

- NOESY NMR : Cross-peaks between the benzylidene proton and the benzofuran C-5 proton confirm the (Z)-configuration .

- X-ray Crystallography : Resolves spatial arrangement unambiguously (e.g., dihedral angle <10° between rings) .

- UV-Vis Spectroscopy : Compare λmax with (E)-isomer; (Z)-isomers typically show hypsochromic shifts due to reduced conjugation .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.